Fluocinolone Acetonide
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLZLNTKCEFIT-VSXGLTOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040674 | |
| Record name | Fluocinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONE & HEXANE, WHITE, CRYSTALLINE POWDER | |
CAS No. |
67-73-2 | |
| Record name | Fluocinolone 16,17-acetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinolone acetonide [USAN:USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluocinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocinolone acetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CD5FD6S2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
266-268, 266 °C | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational Research and Historical Context of Fluocinolone Acetonide
Early Synthetic Development and Derivatives Research
The quest for more potent and effective anti-inflammatory agents led to significant chemical modifications of the natural corticosteroid molecule, hydrocortisone (B1673445). Fluocinolone (B42009) acetonide, a synthetic hydrocortisone derivative, was first synthesized in 1959 in the research department of Syntex Laboratories S.A. in Mexico City. wikipedia.orgebi.ac.uknih.gov This development was part of a larger wave of innovation in the late 1950s and early 1960s that produced a new generation of highly potent, fluorinated topical corticosteroids, including triamcinolone (B434) and flumethasone. researchgate.netplasticsurgerykey.com
Table 1: Key Structural Modifications in Synthetic Corticosteroids
| Structural Modification | Effect on Activity | Reference |
|---|---|---|
| Double bond at C1-C2 | Selectively increases glucocorticoid activity. | ingentaconnect.com |
| Fluorination at 6α | Enhances glucocorticoid potency. | researchgate.net |
| Fluorination at 9α | Significantly enhances both glucocorticoid and mineralocorticoid activity. | uomustansiriyah.edu.iqresearchgate.net |
| Substitution at C16 (e.g., methyl, hydroxyl) | Increases anti-inflammatory potency and reduces mineralocorticoid (salt-retaining) activity. | researchgate.net |
| 16α,17α-Acetonide Formation | Increases topical potency. | wikipedia.orgacs.org |
Further research has focused on creating derivatives to refine the compound's properties. For instance, the synthesis of 21-ester derivatives, such as fluocinolone acetonide 21-(2-phenoxypropionate), has been explored to alter the molecule's lipophilicity and potentially create prodrugs that are activated at the target site. nih.govresearchgate.net This continuous investigation into structure-activity relationships aims to optimize therapeutic efficacy. sci-hub.seacs.org
Evolution of Research Paradigms for Corticosteroids in Biological Systems
The scientific understanding of how corticosteroids function in biological systems has evolved dramatically over the decades, shaping the research context for synthetic compounds like this compound. The journey began with the first clinical use of adrenal extracts in 1930 and the isolation of various steroid compounds from the adrenal cortex. researchgate.netijdvl.comnih.gov A landmark event was the successful systemic application of cortisone (B1669442) (then known as Compound E) for rheumatoid arthritis in 1948, followed by the first effective topical use of hydrocortisone in 1952, which opened the door for dermatological applications. researchgate.netijdvl.comlongdom.orgbioscientifica.com
Initially, in the late 1950s and 1960s, the prevailing research paradigm considered corticosteroids to be important regulators of energy metabolism. bmj.comnih.govbmj.com This perspective was based on observations of their effects on glucose metabolism and energy mobilization in response to stress. preprints.org
A significant paradigm shift occurred from the late 1960s through the 1980s. With advancements in molecular biology, researchers began to understand that corticosteroids function as ligands for specific intracellular receptors. This led to the characterization of these molecules as hormone-inducible transcription factors that regulate the expression of a wide array of genes, thereby controlling many aspects of cell biology and physiology. bmj.comnih.govbmj.com
The proliferation of new synthetic corticosteroids necessitated the development of reliable methods to compare their potency. A crucial tool established during this era was the human vasoconstrictor assay, described by McKenzie and Stoughton in 1962. researchgate.netplasticsurgerykey.com This assay, which measures the skin-blanching effect of a topical steroid, was found to correlate well with its clinical anti-inflammatory efficacy and became a benchmark for potency assessment. plasticsurgerykey.comlongdom.org Other methods, such as the anti-granuloma assay and fibroblast assay, were also developed to screen compounds for anti-inflammatory and other properties. plasticsurgerykey.comijdvl.com
More recently, research has entered an even more granular phase. The advent of technologies like the Cre/LoxP system for creating conditional gene knockouts in mice and single-cell omics has allowed scientists to investigate the complex, cell-type-specific actions of glucocorticoids and their impact on immunometabolism. ingentaconnect.combmj.comnih.gov
Table 2: Evolution of Corticosteroid Research Paradigms
| Time Period | Prevailing Research Paradigm | Key Scientific Developments | Reference |
|---|---|---|---|
| 1930s-1940s | Isolation and initial therapeutic use. | First use of adrenal extracts (1930); Isolation of steroid hormones from adrenal glands. | researchgate.netnih.gov |
| 1950s-1960s | Focus on energy metabolism regulation. | First systemic use of cortisone (1948); First topical use of hydrocortisone (1952); Development of vasoconstrictor assay (1962). | researchgate.netbmj.combmj.com |
| 1970s-1980s | Function as ligands for nuclear receptors and gene regulators. | Postulation of nuclear receptors; Cloning of the glucocorticoid receptor. | bmj.comnih.govbmj.com |
| 1990s-Present | Cell-type-specific actions and immunometabolism. | Use of conditional GR mutant mice (Cre/LoxP); Advent of single-cell omics technologies. | bmj.comnih.gov |
Historical Context of Glucocorticoid Receptor Research in Relation to Synthetic Corticosteroids
The development of potent synthetic corticosteroids like this compound is fundamentally linked to the discovery and characterization of the glucocorticoid receptor (GR). The existence of this receptor was first postulated in the 1960s, and it was formally identified in 1966. bmj.comfrontiersin.org A major leap in understanding its function came with the cloning of the human GR gene (NR3C1) in the 1980s. bioscientifica.comfrontiersin.org This allowed for detailed molecular studies of its structure and mechanism of action.
The GR is a member of the nuclear receptor superfamily of transcription factors. frontiersin.org In its inactive state, it resides in the cytoplasm. When a glucocorticoid binds to the GR, the resulting complex translocates into the cell nucleus. wikipedia.org There, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the regulation of gene expression. frontiersin.orgwikipedia.org
This understanding of the GR provided a mechanistic basis for the extensive structure-activity relationship (SAR) studies that guided the design of synthetic steroids. researchgate.netsci-hub.se Researchers systematically analyzed how modifying the steroid skeleton affected its binding affinity to the GR and, consequently, its biological potency. ingentaconnect.comnih.gov
Several key structural features were identified as being critical for potent glucocorticoid activity:
Ring A: A double bond between carbons 1 and 2 and a ketone group at carbon 3 are crucial for selectively increasing glucocorticoid activity. ingentaconnect.comresearchgate.net
Ring B: Fluorination at the 9α position dramatically increases binding affinity for the GR. uomustansiriyah.edu.iqingentaconnect.com
Ring C: An 11β-hydroxyl group is important for the anti-inflammatory effect. ijdvl.com
Ring D: Substitutions at the 16α position (such as a hydroxyl group) and the formation of a 16α,17α-acetonide can enhance anti-inflammatory activity while reducing the undesirable mineralocorticoid effects that cause salt and water retention. researchgate.netacs.org
The high potency of this compound is a direct outcome of this research. Its specific combination of a 1,2-double bond, 6α and 9α-fluoro groups, and a 16α,17α-acetonide group was engineered to maximize its affinity for the glucocorticoid receptor and enhance its topical anti-inflammatory action. ingentaconnect.comwikipedia.org The ongoing quest to improve corticosteroid therapy has led to research into selective GR agonists (SEGRAs), which aim to dissociate the desired anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation). bmj.com
Molecular and Cellular Mechanisms of Action of Fluocinolone Acetonide
Glucocorticoid Receptor Agonism and Nuclear Translocation
The interaction of fluocinolone (B42009) acetonide with the glucocorticoid receptor (GR) is the foundational step in its mechanism of action. This process involves a high-affinity binding event, followed by the translocation of the activated receptor complex into the nucleus, where it directly influences gene transcription.
Fluocinolone acetonide exhibits a strong binding affinity for the glucocorticoid receptor. nih.govdrugbank.com Research has demonstrated its potency in competitive radioligand binding assays. For instance, in one study, this compound showed a half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, of 2.0 nM for the glucocorticoid receptor. caymanchem.comsemopenalex.org Another comparative study measured the GR binding affinity (IC50) for this compound as 2.0 nM, which was more potent than dexamethasone (B1670325) (5.4 nM) but slightly less so than triamcinolone (B434) acetonide (1.5 nM). semopenalex.org This high affinity is a key determinant of its potency as a corticosteroid.
| Compound | GR Binding Affinity (IC50) | GR Transactivation (EC50) |
|---|---|---|
| This compound (FA) | 2.0 nM | 0.7 nM |
| Dexamethasone (DEX) | 5.4 nM | 3.0 nM |
| Triamcinolone Acetonide (TA) | 1.5 nM | 1.5 nM |
In its inactive state, the glucocorticoid receptor resides primarily in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (Hsp90). uconn.edunih.gov The binding of a ligand like this compound induces a conformational change in the receptor. nih.gov This change causes the release of the associated chaperone proteins, exposing nuclear localization signals on the receptor. uconn.edunih.gov
The newly formed this compound-receptor complex then translocates from the cytoplasm into the cell nucleus. nih.govdrugbank.comuconn.edu This nuclear import is an active process that allows the complex to access the cell's genetic material. elsevierpure.comnih.gov
Once inside the nucleus, the activated receptor-ligand complex directly influences gene transcription by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govdrugbank.comnih.gov These GREs are located in the promoter regions of target genes. nih.govdrugbank.com The binding of the this compound-GR complex to GREs can either activate or repress the transcription of these genes. nih.govnih.gov This interaction nucleates the assembly of larger transcription regulatory complexes, leading to the modulation of messenger RNA (mRNA) production and, consequently, the synthesis of specific proteins. nih.govnih.gov This genomic action is the basis for the majority of the physiological effects of glucocorticoids.
The human glucocorticoid receptor exists in two main isoforms, GRalpha and GRbeta, which arise from alternative splicing of the primary transcript. nih.gov GRalpha is the classic receptor that binds glucocorticoids and mediates most of their effects through transcriptional regulation. nih.govnih.gov In contrast, GRbeta does not bind glucocorticoids and is considered a weak dominant-negative inhibitor of GRalpha activity.
Under normal physiological conditions, GRalpha is the predominantly expressed isoform, while GRbeta is expressed at much lower levels. nih.gov The two isoforms can have different subcellular localizations; for example, in some cancer cell lines, GRalpha has been found enriched in mitochondria, whereas GRbeta is concentrated in the nucleoli. nih.gov The expression levels and the ratio of these isoforms can vary between tissues and can be altered by prolonged exposure to glucocorticoids, potentially influencing cellular sensitivity and response to treatment. endocrine-abstracts.org The specific regulatory effects of this compound on the expression and function of these individual isoforms are an area of ongoing research, with the balance between GRalpha and GRbeta potentially contributing to the diversity of glucocorticoid responses.
Inflammatory Cascade Inhibition
A primary therapeutic effect of this compound is its potent anti-inflammatory action. This is achieved by intervening at a critical early step in the inflammatory cascade, specifically targeting the production of arachidonic acid.
This compound exerts its anti-inflammatory effects by promoting the synthesis of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins. nih.govdrugbank.com One of the key induced proteins is annexin (B1180172) 1. nih.govdrugbank.com
Phospholipase A2 is the enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. youtube.comnih.govnih.gov Arachidonic acid is a crucial precursor molecule for the synthesis of a wide range of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. youtube.comyoutube.com
By inducing lipocortins that inhibit PLA2, this compound effectively blocks the release of arachidonic acid. nih.govdrugbank.comyoutube.com This upstream inhibition prevents the formation of the entire downstream cascade of inflammatory eicosanoids, leading to a broad suppression of the inflammatory response. drugbank.comyoutube.com
Induction of Lipocortins (e.g., Annexin 1) and Anti-inflammatory Protein Synthesis
A primary mechanism through which this compound exerts its anti-inflammatory effects is by stimulating the synthesis of anti-inflammatory proteins. researchgate.net Among the most significant of these is Annexin A1, also known as lipocortin-1. nih.govwikipedia.org Glucocorticoids, including this compound, are known to upregulate the gene expression and production of Annexin A1. nih.govresearchgate.net
Once synthesized, Annexin A1 plays a crucial role in controlling the inflammatory cascade. Its principal action is the inhibition of cytosolic phospholipase A2 (cPLA2). wikipedia.orgmdpi.com This enzyme is responsible for hydrolyzing membrane phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators. By inhibiting cPLA2, Annexin A1 effectively blocks the synthesis of eicosanoids, which include prostaglandins and leukotrienes, thereby significantly dampening the inflammatory response. patsnap.commdpi.com The induction of Annexin A1 is a key event that mediates the broader anti-inflammatory actions of glucocorticoids. researchgate.net
Suppression of Pro-inflammatory Cytokine Production
A central feature of this compound's mechanism of action is its ability to suppress the production of pro-inflammatory cytokines. patsnap.com These signaling molecules are pivotal in initiating and sustaining inflammatory responses. patsnap.com this compound achieves this suppression by modulating gene transcription, often through the inhibition of transcription factors like nuclear factor kappa B (NF-κB), which is a key regulator of genes encoding for inflammatory cytokines. nih.gov Research has demonstrated that this compound can substantially reduce the secretion of multiple inflammatory cytokines in various cell models. nih.gov
This compound effectively inhibits key interleukin pathways that drive inflammation. Interleukins such as IL-1β, IL-6, and IL-8 are potent pro-inflammatory cytokines involved in a wide range of inflammatory diseases. mdpi.comnih.gov Studies have shown that high expression levels of IL-1β and IL-6 can increase the progression of atherosclerotic lesions and plaque inflammation. nih.gov this compound has been shown to suppress the expression of these critical interleukins. nih.gov While direct quantitative data for this compound's effect on IL-8 is less specific, other corticosteroids have demonstrated a clear inhibitory effect on its production, suggesting a class-wide mechanism. nih.gov
| Cytokine | Effect of this compound | Research Context | Reference |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Suppression of Expression | Associated with increased atherosclerotic lesion progression. nih.gov | nih.gov |
| Interleukin-6 (IL-6) | Suppression of Expression | Associated with increased atherosclerotic lesion progression. nih.gov | nih.gov |
| Interleukin-8 (IL-8) | Inhibition (Inferred from class effect) | Other corticosteroids inhibit IL-8 production via the NF-κB pathway. nih.gov | nih.gov |
Tumor Necrosis Factor-alpha (TNF-α) is a master regulator of inflammation, playing a central role in systemic inflammation and the pathogenesis of numerous autoimmune diseases. mdpi.comnih.gov this compound has demonstrated significant efficacy in reducing the expression of TNF-α. nih.gov In studies involving human foam cell cultures, this compound substantially reduced the secretion of TNF-α. nih.gov Furthermore, clinical research on patients with oral lichen planus, a chronic inflammatory condition, showed that topical treatment with this compound led to a statistically significant reduction in the number of mononuclear cells expressing TNF-α in tissue biopsies. nih.govresearchgate.net
| Parameter | Effect of this compound | Research Context | Reference |
|---|---|---|---|
| TNF-α Secretion | Substantial Reduction | Human THP-1 derived foam cells. nih.gov | nih.gov |
| TNF-α Positive Mononuclear Cells | Statistically Significant Reduction (P=0.000) | Biopsy specimens from patients with oral lichen planus treated for 1 month. nih.gov | nih.gov |
Chemokines are a class of cytokines that direct the migration of leukocytes to sites of inflammation. nih.gov this compound modulates the expression of these signaling molecules, thereby interfering with immune cell recruitment. Specifically, research has shown that this compound inhibits the secretion of Macrophage Inflammatory Protein-3alpha (MIP-3α). nih.gov MIP-3α is one of several names for a chemokine that attracts immune cells. nih.gov While direct studies on this compound and Monocyte Chemoattractant Protein-1 (MCP-1) are specific, the general mechanism of corticosteroid action involves broad suppression of such chemokines. nih.gov
| Chemokine | Effect of this compound | Research Context | Reference |
|---|---|---|---|
| Macrophage Inflammatory Protein-3α (MIP-3α) | Substantial Reduction in Secretion | Human THP-1 derived foam cells. nih.gov | nih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition (Inferred from class effect) | MCP-1 is a key chemokine in monocyte recruitment. nih.gov | nih.gov |
Immunomodulatory Effects
Beyond its direct anti-inflammatory actions, this compound exerts significant immunomodulatory effects by directly influencing the function of various immune cells. This immunosuppressive activity is crucial for its efficacy in treating autoimmune and inflammatory disorders where the immune system mistakenly attacks the body's own tissues. patsnap.com
This compound effectively downregulates the activity of key immune cells, including T-lymphocytes and macrophages. patsnap.com These cells are central to the pathogenesis of many chronic inflammatory diseases. nih.govfrontiersin.org By suppressing the activation, proliferation, and function of T-lymphocytes, this compound can temper the adaptive immune response. patsnap.com Similarly, it impacts macrophages, which are critical not only for phagocytosis but also as a major source of pro-inflammatory cytokines. frontiersin.org Evidence for this effect is seen in studies where treatment with this compound reduced the number of mononuclear cells, a population which includes T-lymphocytes and macrophages, at the site of inflammation. nih.gov
Influence on Immune Responses in Autoimmune Disorders
This compound exerts a significant immunosuppressive effect, which is fundamental to its utility in treating autoimmune and inflammatory skin disorders where the immune system erroneously targets the body's own tissues patsnap.com. The mechanism is multifaceted, beginning at the cellular level with the downregulation of key immune cells, including T-lymphocytes and macrophages patsnap.com. By modulating the activity of these cells, this compound helps to quell the inflammatory cascade that characterizes many autoimmune conditions patsnap.compatsnap.com.
At the molecular level, the compound, like other corticosteroids, penetrates the cell membrane and binds to specific intracellular glucocorticoid receptors patsnap.comdrugbank.com. This newly formed drug-receptor complex then moves into the cell nucleus, where it interacts with DNA to modulate the transcription of a variety of genes patsnap.comdrugbank.com. This process leads to the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins drugbank.comglobalrx.com. One of the key lipocortins induced is annexin 1, which plays a crucial role in suppressing inflammation drugbank.com. By inhibiting the enzyme phospholipase A2, this compound blocks the release of arachidonic acid, a critical precursor molecule patsnap.comdrugbank.comglobalrx.com. This action effectively halts the downstream production of potent inflammatory mediators, such as prostaglandins and leukotrienes, thereby mitigating the immune response patsnap.compatsnap.comdrugbank.comglobalrx.com.
Vascular System Modulation
Research on Vasoconstrictive Actions
A primary pharmacological action of this compound is its ability to induce vasoconstriction, the narrowing of blood vessels in the skin patsnap.comyoutube.comglobalrx.com. This effect contributes to the reduction of redness (erythema) at the site of inflammation patsnap.com. The vasoconstrictive potency of this compound is a standard measure used in research to determine the bioequivalence and relative strength of its various topical formulations.
One study conducted on healthy volunteers investigated the vasoconstrictor activity of three different commercial formulations. The results, measured by tristimulus color analysis after 6 hours of application, demonstrated that the cream formulation was more potent than the ointment, with the gel showing intermediate strength nih.gov. Another study examining the effects of dilution on a generic 0.025% this compound ointment yielded unexpected results. While dilution by the area of application showed a predictable decrease in vasoconstrictor score, dilution by volume did not. Inexplicably, both 1:1 and 1:3 dilutions in petrolatum demonstrated greater vasoconstrictive activity than the full-strength product, a finding that was also reflected in in-vitro drug release studies nih.gov.
Table 1: Relative Vasoconstrictive Potency of this compound Formulations
| Formulation | Relative Potency |
|---|---|
| Cream | Most Potent |
| Gel | Intermediate Potency |
| Ointment | Least Potent |
Data sourced from a study on healthy volunteers evaluating vasoconstrictor effects nih.gov.
Impact on Membrane Permeability and Edema Reduction
The vasoconstrictive properties of this compound are directly linked to its ability to reduce fluid leakage from capillaries into the surrounding tissue patsnap.com. The compound is known to suppress membrane permeability and decrease the permeability of capillaries drugbank.comglobalrx.com. This action is crucial for its effectiveness in reducing edema, or swelling, which is a hallmark of inflammatory conditions patsnap.comglobalrx.com.
In the context of ophthalmology, particularly in the treatment of diabetic macular edema (DME), this compound's anti-edema effects are well-documented. Intravitreal corticosteroids are understood to reduce retinal edema by inhibiting a range of inflammatory processes, including edema, fibrin (B1330869) deposition, and capillary dilation nih.gov. The mechanism involves not only the inhibition of phospholipase A2 but also the inhibition of Vascular Endothelial Growth Factor (VEGF) secretion and VEGF mRNA expression, as demonstrated in in-vitro studies nih.gov. Clinical research on intravitreal this compound implants has provided quantitative evidence of its efficacy in reducing macular edema.
Table 2: Research Findings on Edema Reduction with this compound
| Study Context | Parameter Measured | Baseline Measurement | Post-Treatment Measurement | Finding |
|---|---|---|---|---|
| Diabetic Macular Edema (DME) nih.gov | Central Macular Thickness (CMT) | 406.52 µm | 310 µm (at 24 months) | Significant reduction in retinal edema. |
| Recurrent Post-Surgical Macular Edema nih.gov | Central Macular Thickness (CMT) | 514.9 µm | - | Peak decrease of 208.2 µm. |
| Diabetic Macular Edema (DME) mdpi.com | Central Retinal Thickness (CRT) Amplitude | 271.4 µm | 91.57 µm (in year 1) | Significant reduction and stabilization of retinal thickness fluctuations. |
Cellular Proliferation and Differentiation Regulation
Inhibition of Keratinocyte Proliferation
A key feature of certain chronic autoimmune skin diseases, such as psoriasis, is the disturbed and abnormally rapid proliferation of keratinocytes, the main cell type in the epidermis patsnap.comresearchgate.net. This compound directly addresses this pathology by inhibiting the proliferation of these skin cells patsnap.com. This antiproliferative action helps to slow the excessive cell turnover, leading to a reduction in the scaling and thickness of psoriatic plaques. This regulation of cellular growth is a critical component of its therapeutic effect in managing hyperproliferative dermatological conditions patsnap.com.
Promotion of Keratinocyte Differentiation
In addition to slowing their excessive growth, this compound also influences the maturation process of epidermal cells. The compound promotes the differentiation of keratinocytes patsnap.com. In healthy skin, keratinocytes undergo a complex and highly regulated differentiation program to form the protective outer layer (stratum corneum). In conditions like psoriasis, this process is disrupted. By promoting normal differentiation, this compound helps to restore a more normal epidermal structure and improve the skin's barrier function, which is often compromised in inflammatory skin diseases patsnap.com.
Enhancement of Dental Pulp Cell Proliferation and Mineralization
This compound has been investigated for its effects on human dental pulp cells (DPCs), demonstrating a capacity to promote cellular growth and the formation of mineralized tissue. nih.gov Studies show that low concentrations of this compound, ranging from 0.1 to 40 μmol/L, stimulate the proliferation of DPCs. nih.govresearchgate.net This proliferative effect is particularly significant for the CD146-positive subpopulation of DPCs, which was observed to increase notably after treatment with this compound at concentrations of 1 and 10 μmol/L for 48 hours. nih.govresearchgate.net
Beyond stimulating cell growth, this compound plays a role in initiating the mineralization process of these cells, a key step in dental pulp repair. nih.gov The compound has been shown to upregulate several key biomarkers associated with different stages of mineralization. The expression and activity of alkaline phosphatase (ALP), an early-stage marker, are evidently increased in DPCs treated with this compound. nih.gov Similarly, the expression of middle-stage marker bone sialoprotein and late-stage marker osteocalcin (B1147995) is also enhanced. nih.gov
Furthermore, the molecular pathways involved in this process are influenced by this compound. Research indicates an obvious upregulation of Wnt4 and the dentin-specific marker, dentin sialophosphoprotein, in treated cells compared to untreated controls. nih.gov These findings suggest that this compound has the potential to aid in the repair of injured pulp tissues by promoting the proliferation of DPCs and initiating their mineralization. nih.gov In addition to mineralization markers, low concentrations (0.1-10 μmol/L) of the compound have been found to significantly stimulate the synthesis of extracellular matrix components like fibronectin and type I collagen. nih.gov
Table 1: Effects of this compound on Dental Pulp Cells
| Concentration Range | Effect | Key Markers/Molecules Affected |
|---|---|---|
| 0.1-40 μmol/L | Promoted Proliferation | CD146+ subpopulation |
| Not specified | Initiated Mineralization | Alkaline phosphatase (ALP), Bone sialoprotein, Osteocalcin |
| Not specified | Upregulated Molecular Pathways | Wnt4, Dentin sialophosphoprotein |
| 0.1-10 μmol/L | Stimulated Extracellular Matrix Synthesis | Fibronectin, Type I collagen |
Role in Chondrogenic Differentiation of Mesenchymal Stem Cells
This compound has been identified as a potent factor in the chondrogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs), particularly when used in synergy with other signaling molecules. oup.comnih.govnih.gov High-throughput screening has revealed that this compound, in combination with transforming growth factor beta 3 (TGF-β3), strongly potentiates this differentiation process. oup.comnih.gov This synergistic effect is crucial for articular cartilage repair, and transplantation of hBMSCs treated with this combination has been shown to completely repair the articular surface in in vivo models. oup.comnih.govokayama-u.ac.jp
The molecular mechanism behind this potentiation involves the enhancement of specific intracellular signaling pathways. This compound has been found to enhance the TGF-β3–induced phosphorylation of Smad2 and Smad3, key proteins in the TGF-β signaling cascade that promotes chondrogenesis. oup.comnih.gov Additionally, pathway analysis has shown that this compound activates the mTORC1/AKT pathway. oup.com The importance of this pathway is underscored by the finding that chemical inhibition of mTORC1 substantially suppresses the effect of this compound, while inhibition of AKT completely represses chondrogenesis. oup.com
The action of this compound in this context is mediated through its binding to the glucocorticoid receptor. oup.comabstractarchives.com The use of a glucocorticoid receptor antagonist, mifepristone, was found to suppress the effects of the compound, confirming the receptor's involvement. oup.comabstractarchives.com When compared with other glucocorticoids, this compound demonstrates a unique ability to promote the repair of articular cartilage defects. oup.com While both this compound and triamcinolone acetonide highly activate the mTORC1/AKT pathway and the glucocorticoid receptor, dexamethasone does so to a lesser extent. oup.com This suggests a distinct and powerful capability of this compound to enhance TGF-β3–associated chondrogenesis, making it a significant candidate for regenerative medicine applications aimed at cartilage repair. oup.comabstractarchives.com
Table 2: Comparative Analysis of Glucocorticoids on Intracellular Pathways in hBMSCs
| Glucocorticoid | mTORC1/AKT Pathway Activation | Glucocorticoid Receptor Activation |
|---|---|---|
| This compound | Highly Activated | Highly Activated |
| Triamcinolone acetonide | Highly Activated | Highly Activated |
| Dexamethasone | Lesser Extent of Activation | Lesser Extent of Activation |
Intracellular Signaling Pathways and Gene Expression Research
Mechanistic Studies of Intracellular Pathway Activation
Fluocinolone (B42009) acetonide modulates several key intracellular signaling pathways that are critical for cellular processes such as growth, differentiation, inflammation, and tissue regeneration.
Research has identified that fluocinolone acetonide activates the mTORC1/AKT signaling pathway, a central regulator of cell growth and proliferation. In studies involving human bone marrow-derived mesenchymal stem cells (hBMSCs), pathway analysis revealed that this compound, both alone and in conjunction with Transforming growth factor beta 3 (TGF-β3), induces the phosphorylation of key components of this pathway. medchemexpress.compatsnap.com
Specifically, Western blot analyses have shown that this compound treatment leads to the phosphorylation of AKT and p70S6 Kinase (p70S6K), a direct downstream target of mTORC1. medchemexpress.com The activation of this pathway is significant, as its chemical inhibition has been shown to substantially suppress the biological effects of this compound, underscoring the pathway's importance in mediating the compound's cellular actions. patsnap.com
Table 1: Effect of this compound on mTORC1/AKT Pathway Components
| Pathway Component | Observed Effect | Method of Detection | Cell Type |
|---|---|---|---|
| AKT | Increased Phosphorylation | Western Blot | hBMSCs |
| p70S6K (mTORC1 target) | Increased Phosphorylation | Western Blot | hBMSCs |
This compound has been shown to potentiate TGF-β3 signaling by enhancing the phosphorylation of its downstream mediators, Smad2 and Smad3. medchemexpress.compatsnap.com This synergistic effect is crucial for processes such as chondrogenic differentiation.
Western blot analysis demonstrated that this compound treatment enhances the TGF-β3-induced phosphorylation of both Smad2 and Smad3 within minutes of stimulation. medchemexpress.com This finding was further substantiated by a CAGA box-driven luciferase reporter assay, which confirmed enhanced Smad activity following treatment with this compound and TGF-β3. medchemexpress.com The activation of Smad proteins is a critical step in transmitting TGF-β signals from the cell surface to the nucleus to regulate gene transcription.
Table 2: this compound's Influence on Smad Phosphorylation
| Protein | Effect in presence of TGF-β3 | Experimental Evidence |
|---|---|---|
| Smad2 | Enhanced Phosphorylation | Western Blot |
| Smad3 | Enhanced Phosphorylation | Western Blot |
| Smad Activity | Enhanced | CAGA-driven Luciferase Reporter Assay |
As a synthetic glucocorticoid, this compound exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor kappa B (NF-κB) signaling pathway. goodmedtoday.com The mechanism of inhibition is indirect and mediated through the glucocorticoid receptor.
Upon binding to its intracellular glucocorticoid receptor, the this compound-receptor complex translocates to the nucleus. Here, it modulates the transcription of specific genes, leading to the synthesis of NF-κB inhibitory proteins, most notably IκBα (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha). nih.gov This newly synthesized IκBα then traps activated NF-κB in the cytoplasm, preventing its translocation to the nucleus. nih.gov By sequestering NF-κB in an inactive state, this compound effectively blocks the transcription of numerous pro-inflammatory genes, including cytokines and cell adhesion molecules, which is a major component of its anti-inflammatory activity. nih.gov
This compound has been found to initiate and promote the mineralization of human dental pulp cells (DPCs), a process involving the Wnt signaling pathway. Research indicates that treatment with this compound leads to a significant upregulation of Wnt4.
In studies on DPCs, both real-time polymerase chain reaction and Western blot analysis revealed that Wnt4 expression was obviously up-regulated by this compound compared to untreated controls. medchemexpress.com This increase in Wnt signaling was correlated with an enhanced expression of mineralization-related markers, including Alkaline Phosphatase (ALP), Bone Sialoprotein, and Osteocalcin (B1147995), as well as the dentin-specific marker Dentin Sialophosphoprotein. medchemexpress.com These findings suggest that this compound's role in promoting biomineralization is mediated, at least in part, through the activation of the Wnt pathway.
Table 3: Upregulation of Wnt Pathway and Mineralization Markers by this compound in Dental Pulp Cells
| Molecule/Marker | Effect of this compound | Detection Method |
|---|---|---|
| Wnt4 | Upregulated | Real-Time PCR, Western Blot |
| Alkaline Phosphatase (ALP) | Increased mRNA expression and activity | Real-Time PCR, ALP Activity Assay |
| Bone Sialoprotein (BSP) | Increased mRNA expression | Real-Time PCR |
| Osteocalcin (OCN) | Increased mRNA expression | Real-Time PCR |
| Dentin Sialophosphoprotein (DSPP) | Upregulated | Real-Time PCR, Western Blot |
Global Gene Expression Profiling
Transcriptomic studies utilizing RNA-sequencing have provided a global overview of the changes in gene expression induced by this compound. In a study on mouse skin, chronic treatment with this compound was found to affect the expression of 4,229 genes. goodmedtoday.com
Table 4: Summary of Global Gene Expression Changes Induced by this compound in Mouse Skin
| Parameter | Finding |
|---|---|
| Total Genes Affected | 4,229 |
| Upregulated Genes (Day 1 post-treatment) | 1,791 |
| Downregulated Genes (Day 1 post-treatment) | 2,438 |
| Biological Processes of Upregulated Genes | Lipid metabolism |
| Biological Processes of Downregulated Genes | Cell-cycle progression, Extracellular matrix organization |
Microarray Analysis of Transcriptional Changes
High-throughput screening methods like DNA microarray and RNA-sequencing (RNA-Seq) have been instrumental in elucidating the genome-wide transcriptional changes induced by this compound. These technologies allow for the simultaneous analysis of thousands of genes, providing a comprehensive snapshot of the cellular response to the compound.
A significant study involving chronic treatment of mouse skin with this compound utilized RNA-Seq to investigate these molecular changes. The analysis revealed that the expression of 4,229 genes was significantly affected nih.govnii.ac.jp. This broad impact underscores the extensive influence of the compound on cellular function. The effects on the transcriptome were largely observed to return to normal by two weeks after the treatment ceased nih.gov.
In another context, microarray analyses have been performed on human trabecular meshwork (TM) cells to understand the effects of various corticosteroids, including this compound researchgate.netf1000research.com. These studies compare the gene expression profiles of cells treated with different glucocorticoids to identify both common and unique regulatory patterns f1000research.com. For instance, one study on human TM cells treated with triamcinolone (B434) acetonide, a related corticosteroid, identified dozens of upregulated and downregulated genes, highlighting the dose-dependent nature of these transcriptional changes nih.gov. Such comparative analyses help to delineate the shared mechanisms of glucocorticoid action nih.gov.
| Study Context | Technology Used | Key Findings | Reference |
|---|---|---|---|
| Chronic this compound on Mouse Skin | RNA-Seq | Affected the expression of 4,229 genes. | nih.govnii.ac.jp |
| Triamcinolone Acetonide on Human Trabecular Meshwork Cells | Microarray | At 0.1 mg/mL: 15 genes upregulated, 12 downregulated. At 1 mg/mL: 36 genes upregulated, 21 downregulated. | nih.gov |
| Dexamethasone (B1670325) on Human Trabecular Meshwork Cells | Microarray | Identified 30 upregulated and 34 downregulated genes. | arvojournals.org |
Identification of Commonly Regulated Genes (e.g., RGC32, MYOC, FKBP5)
Transcriptional profiling has led to the identification of specific genes that are consistently regulated by glucocorticoids like this compound. Among these, Myocilin (MYOC) and FK506-Binding Protein 5 (FKBP5) are notable examples.
Myocilin (MYOC) : This gene is one of the most consistently and highly upregulated genes in human trabecular meshwork cells following treatment with corticosteroids such as dexamethasone and triamcinolone acetonide nih.govarvojournals.org. The MYOC protein is secreted and found in the extracellular matrix of the trabecular meshwork. Its induction by glucocorticoids is a key area of research, as mutations in and overexpression of this gene are linked to primary open-angle glaucoma nih.govnih.gov.
FKBP5 : This gene encodes a co-chaperone protein that modulates the activity of the glucocorticoid receptor. The expression of FKBP5 is induced by GR activation, creating an ultra-short negative feedback loop nih.gov. When FKBP5 levels rise, it binds to the GR complex, reducing the receptor's affinity for its ligand and hindering its translocation to the nucleus. This mechanism helps to fine-tune the cellular response to glucocorticoids. The upregulation of FKBP5 has been observed in various tissues following glucocorticoid exposure researchgate.net.
While research has identified a wide range of regulated genes, the specific regulation of Response Gene to Complement 32 (RGC32) by this compound is less characterized in the available literature. RGC32 is known as a cell cycle regulator involved in the proliferation and differentiation of various cell types nih.govwikigenes.org.
| Gene | Protein Function | Effect of Glucocorticoid Treatment | Reference |
|---|---|---|---|
| MYOC (Myocilin) | Secreted protein found in the extracellular matrix of the trabecular meshwork. | Strongly upregulated in trabecular meshwork cells. | nih.govarvojournals.org |
| FKBP5 (FK506-Binding Protein 5) | Co-chaperone that regulates glucocorticoid receptor (GR) sensitivity and nuclear translocation. | Upregulated, creating a negative feedback loop on GR signaling. | researchgate.net |
Differential Regulation of Specific Signaling Pathways
The thousands of gene expression changes induced by this compound converge on the regulation of specific intracellular signaling pathways. By analyzing the groups of affected genes, researchers can identify the broader cellular processes that are modulated.
In studies on mouse skin, chronic this compound treatment was found to downregulate genes enriched in pathways related to:
Cell-Cycle Progression and DNA Repair : This is consistent with the known anti-proliferative effects of glucocorticoids nih.gov. Genes regulated by the E2F1 transcription factor, a key cell-cycle regulator, were among the most enriched downregulated targets nih.gov.
Extracellular Matrix (ECM) Organization : The modulation of genes encoding ECM components contributes to the effects of corticosteroids on tissue structure nih.gov.
Wnt Signaling Pathway : The Wnt pathway is crucial for numerous developmental and homeostatic processes nih.gov. Glucocorticoid receptors have been shown to regulate key genes within this pathway, suggesting a mechanism for modulating inflammation and cell fate jci.org.
Conversely, the same research identified an upregulation of genes involved in:
Lipid Metabolism : Glucocorticoids are known to have significant effects on metabolism, and the upregulation of genes in lipid metabolic processes reflects this function at the molecular level nih.govnii.ac.jp. Studies have shown that this compound can modulate lipid accumulation in certain cell types nih.govntu.edu.sg.
The PI3K/AKT signaling pathway has also been identified as a key regulator in the context of glucocorticoid action, with pathway inhibitors showing an ability to alleviate some corticosteroid-induced cellular changes researchgate.net.
| Regulatory Effect | Affected Signaling Pathway / Process | Biological Significance | Reference |
|---|---|---|---|
| Downregulation | Cell-Cycle Progression | Contributes to the anti-proliferative effects of the compound. | nih.gov |
| Extracellular Matrix Organization | Impacts tissue structure and integrity. | nih.gov | |
| Wnt Signaling | Modulates inflammation and cell development. | nih.govjci.org | |
| Upregulation | Lipid Metabolism | Influences cellular and systemic metabolic processes. | nih.govnih.gov |
Pharmacological and Biochemical Research
Comparative Receptor Binding Studies
The anti-inflammatory activity of glucocorticoids is primarily mediated through their binding to the glucocorticoid receptor (GR). The affinity of this binding is a key determinant of the potency of the corticosteroid.
Affinity Compared to Other Glucocorticoids (e.g., Dexamethasone (B1670325), Triamcinolone (B434) Acetonide)
Research has been conducted to determine the relative binding affinity of fluocinolone (B42009) acetonide to the glucocorticoid receptor compared to other commonly used glucocorticoids. A cell-free competitive radio-labeled GR binding assay measured the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in a specific binding assay. In one such study, the GR binding affinity (IC50) for fluocinolone acetonide was determined to be 2.0 nM. medchemexpress.com This was compared with dexamethasone and triamcinolone acetonide, which had IC50 values of 5.4 nM and 1.5 nM, respectively. medchemexpress.com These findings suggest that this compound has a higher binding affinity for the glucocorticoid receptor than dexamethasone, and a slightly lower affinity than triamcinolone acetonide.
| Glucocorticoid | Glucocorticoid Receptor Binding Affinity (IC50) in nM |
|---|---|
| This compound | 2.0 |
| Dexamethasone | 5.4 |
| Triamcinolone Acetonide | 1.5 |
Biotransformation and Elimination Research
Once absorbed, this compound undergoes biotransformation, primarily in the liver, before being eliminated from the body. Understanding these processes is crucial for comprehending its pharmacokinetic profile.
Hepatic Metabolism Pathways
The liver is the principal site for the metabolism of systemically absorbed corticosteroids, including this compound. nih.govnih.gov The metabolic pathways for this compound are believed to be qualitatively similar to those of other corticosteroids. These pathways generally involve a series of reactions aimed at increasing the water solubility of the compound to facilitate its excretion. Key biotransformation reactions for corticosteroids include the reduction of the A-ring, reduction of the ketone group at carbon 20, and cleavage of the side chain. mdpi.com
While specific metabolites of this compound are not extensively detailed in publicly available literature, research on a structurally related compound, flunisolide, has identified a major metabolite to be the 6β-hydroxy derivative. nih.gov This suggests that hydroxylation is a likely metabolic pathway for this compound as well. Following these initial enzymatic modifications, the resulting metabolites are often conjugated with glucuronic acid or sulfate (B86663) to further increase their polarity and facilitate elimination. mdpi.com
Role of Cytochrome P450 Enzymes (CYP3A) in Metabolism
Studies on inhaled glucocorticoids that are structurally similar to this compound, such as triamcinolone acetonide and flunisolide, have demonstrated metabolism by CYP3A enzymes. arvojournals.org The metabolic reactions catalyzed by these enzymes include 6β-hydroxylation and modifications to the D-ring substituents. arvojournals.orgnih.gov Given the structural similarities and the established role of CYP3A4 in corticosteroid metabolism, it is highly probable that this enzyme is also involved in the biotransformation of this compound.
Renal Excretion Mechanisms
The primary route of elimination for this compound and its metabolites is through the kidneys. nih.govnih.gov After hepatic metabolism, the more water-soluble metabolites are transported to the kidneys for excretion in the urine. The specific renal excretion mechanisms for this compound, such as the extent of glomerular filtration, active tubular secretion, or passive reabsorption, are not well-documented in the scientific literature. However, for glucocorticoids in general, a small amount of the unbound, free drug can be filtered at the glomerulus and excreted in the urine. researchgate.net The more polar metabolites are less likely to be reabsorbed in the renal tubules and are thus efficiently cleared from the body. Some of the metabolites may also be excreted to a lesser extent in the bile. nih.govnih.gov
Half-life Dynamics in Biological Systems
The elimination half-life of a drug is a measure of the time it takes for the concentration of the drug in the plasma to decrease by half. For this compound, the reported plasma elimination half-life is approximately 1.3 to 1.7 hours. nih.gov One pharmacokinetic study involving the topical application of this compound in healthy volunteers reported a mean plasma elimination half-life of 0.84 ± 0.28 hours. researchgate.net This relatively short half-life indicates that once systemically absorbed, this compound is cleared from the plasma relatively quickly.
| Pharmacokinetic Parameter | Value |
|---|---|
| Plasma Elimination Half-life | ~1.3 - 1.7 hours |
Systemic Absorption Dynamics and Locality of Effect
This compound is a synthetic corticosteroid designed primarily for localized therapeutic effects. Its systemic absorption following topical application is generally minimal, ensuring that its pharmacological action is concentrated at the site of application. Research indicates that regardless of the administration route, the systemic absorption of this compound is typically below 0.1 ng/ml, which underscores its minimal systemic distribution and predominantly local effect. Studies involving topical application have shown that the vast majority of the compound remains localized. For instance, an in vitro percutaneous absorption study found that over 95% of the recovered this compound remained on the skin's surface after 24 hours of exposure. Similarly, pharmacokinetic analyses in pediatric patients receiving the compound via otic solution showed no detectable plasma concentrations, further demonstrating negligible systemic exposure.
The extent of percutaneous absorption of topical corticosteroids like this compound is not constant but is determined by a combination of physiological and formulation-related factors. The primary barrier to absorption is the stratum corneum. Key determinants influencing the rate and extent of penetration through this barrier include the formulation vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.
Vehicle: The formulation in which this compound is delivered plays a critical role. The release of the compound from its vehicle at the skin's surface can significantly influence its bioavailability.
Epidermal Barrier Integrity: The condition of the skin is a crucial factor. Normal, intact skin provides a significant barrier to absorption. However, the presence of inflammation or other skin disease processes can increase percutaneous absorption. Applying the product to broken skin or open wounds is generally avoided due to the potential for increased systemic absorption.
Occlusive Dressings: The use of occlusive dressings can substantially increase the percutaneous absorption of topical corticosteroids. This method enhances skin hydration, which in turn increases the permeability of the stratum corneum.
Skin Temperature: An increase in skin temperature can enhance the penetration of substances, as the diffusion process is temperature-dependent.
| Factor | Influence on Percutaneous Absorption | Mechanism / Details |
|---|---|---|
| Vehicle Formulation | High | Determines the release rate of the active compound onto the skin surface. |
| Epidermal Integrity | High | Intact skin limits absorption; inflammation or disease increases it. |
| Occlusive Dressings | High | Substantially increases absorption by enhancing skin hydration and permeability. |
| Skin Temperature | Moderate | Increased temperature enhances the rate of diffusion through the skin. |
Research consistently demonstrates that the systemic distribution of this compound after topical administration is minimal. The compound's pharmacokinetic profile is characterized by its primarily local action, with systemic effects being largely negligible when used as directed on limited surface areas.
Studies have quantified this minimal absorption. One report indicates that systemic absorption levels are below 0.1 ng/ml. An in vitro study using human skin explored the cutaneous disposition of a cream containing 0.01% this compound. After a 24-hour period, only a small fraction of the compound had penetrated the skin layers, with the majority remaining on the surface.
| Study Type | Key Finding | Reference |
|---|---|---|
| General Pharmacokinetic Report | Systemic absorption is below 0.1 ng/ml. | |
| In Vitro Percutaneous Absorption Study | Approximately 4.3% of the total recovered drug was absorbed into the epidermis, dermis, and receptor fluid after 24 hours. | |
| Pediatric Otic Solution PK Study | No detectable plasma concentrations (<1 ng/mL) of this compound were observed. | |
| Intravitreal Implant PK Study | Plasma concentrations in humans were below the lower limit of quantitation (100 picogram/mL) at all time points through 36 months. |
This low systemic exposure means that pharmacokinetic parameters such as volume of distribution and protein binding are not considered relevant for topical this compound. Following the minimal absorption that does occur, the compound is primarily metabolized in the liver and excreted by the kidneys.
Fibroblast Growth Inhibition Studies
This compound's mechanism of action includes the inhibition of various processes involved in inflammation and tissue remodeling. One of these key actions is the inhibition of fibroblast proliferation. Fibroblasts are critical cells in the synthesis of extracellular matrix components, including collagen. By inhibiting the proliferation of these cells, this compound can modulate processes such as collagen deposition and scar formation.
Research has shown that chronic treatment with this compound affects the expression of genes involved in extracellular matrix organization. Downregulated genes include those associated with procollagen (B1174764) folding and collagen assembly, suggesting a mechanism for the observed inhibition of collagen synthesis. Specifically, studies have noted the downregulation of collagen 6 proteins and associated molecules following treatment. This effect on collagen synthesis is understood to be distinct from the compound's anti-inflammatory activity.
While the primary effect on dermal fibroblasts is inhibitory, some research in other cell types, such as human dental pulp cells, has shown that low concentrations of this compound can stimulate cell proliferation and the synthesis of fibronectin and type I collagen, suggesting a potential role in healing processes in specific tissues. However, in the context of dermatological applications, its role as an inhibitor of fibroblast proliferation is a key aspect of its therapeutic effect.
Preclinical and Translational Research
In Vitro and Ex Vivo Model Investigations
THP-1 Derived Foam Cells: The human monocytic cell line, THP-1, is widely used to model the formation of foam cells, which are critical in the development of atherosclerosis. In one study, THP-1 cells were differentiated into macrophages and then treated with oxidized low-density lipoproteins (OxLDL) to induce their transformation into foam cells. nih.gov These in vitro models are instrumental in assessing the potential of therapeutic agents to modulate inflammation and lipid accumulation. nih.gov
Research has explored the capacity of fluocinolone (B42009) acetonide to affect foam cell formation and inflammatory responses in this model. nih.gov Human THP-1 derived foam cells were treated with varying concentrations of fluocinolone acetonide (0.1, 1, 10, and 50 μg/mL) and compared with dexamethasone (B1670325), another glucocorticoid. nih.govnih.govsci-hub.se The findings indicated that at concentrations of 0.1 and 1 μg/mL, this compound improved the survival of these foam cells. nih.govsci-hub.se Furthermore, it was effective in inhibiting the secretion of several inflammatory cytokines, including CD14, M-CSF, MIP-3α, and TNF-α. nih.govnih.govsci-hub.se
Trabecular Meshwork Cells: The trabecular meshwork is a critical tissue in the eye responsible for regulating the outflow of aqueous humor and maintaining intraocular pressure. While glucocorticoids are known to sometimes induce ocular hypertension, a side effect linked to this tissue, direct in vitro studies specifically investigating the effects of this compound on cultured human trabecular meshwork (HTM) cells were not identified in the conducted search. Existing research on other corticosteroids, such as triamcinolone (B434) acetonide, has shown toxic effects on HTM cells in culture, but similar data for this compound is not readily available.
The investigation into this compound's properties has utilized both two-dimensional (2D) and more complex three-dimensional (3D) cell culture models to better understand its effects on inflammation and lipid uptake in foam cells. nih.govsci-hub.se
In standard 2D cultures of THP-1 derived foam cells, this compound demonstrated a significant ability to reduce the accumulation of cholesteryl esters, a key component of foam cells. nih.gov Notably, at therapeutic concentrations of 1 and 10 μg/mL, this compound was found to be significantly more effective at reducing lipid accumulation than dexamethasone. nih.govsci-hub.seacs.org
To create a more physiologically relevant environment, a novel 3D foam cell spheroid model was also used. nih.govsci-hub.se In this advanced model, this compound proved to be more effective than dexamethasone at diminishing lipid accumulation, even at a lower concentration of 0.1 μg/mL. nih.govsci-hub.seacs.org These studies collectively demonstrate that this compound is effective in preventing both lipid accumulation and inflammation in foam cell models. nih.govsci-hub.seacs.org
Table 1: Effects of this compound (FA) vs. Dexamethasone (Dex) in 2D Foam Cell Models
| Concentration | Outcome on Foam Cells | Finding |
|---|---|---|
| 0.1 and 1 µg/mL | Cell Survival | Improved foam cell survival for both FA and Dex. nih.govsci-hub.se |
| 1 µg/mL | Cholesteryl Ester Accumulation | Reduced accumulation for both FA and Dex. nih.govsci-hub.se |
| 1 and 10 µg/mL | Lipid Accumulation | FA was significantly better than Dex in reducing lipid accumulation. nih.govsci-hub.seacs.org |
| Not specified | Inflammatory Cytokine Secretion | FA/Dex substantially reduced the secretion of CD14, M-CSF, MIP-3α, and TNF-α. nih.gov |
Animal Model Studies
The application of this compound in animal models specifically for cartilage defects and the regeneration of articular surfaces has not been documented in the available research. Current therapeutic strategies for cartilage repair focus on methods like autologous chondrocyte implantation and the use of mesenchymal stem cells, but studies involving this compound in this context are absent from the reviewed literature. frontiersin.orgnih.gov
This compound has been investigated for its neuroprotective effects in animal models of retinal degeneration, particularly the Royal College of Surgeons (RCS) rat. nih.govarvojournals.org This strain of rat has an inherited retinal dystrophy that leads to photoreceptor cell death, mimicking certain aspects of human retinal degenerative diseases.
In studies using a sustained-delivery intravitreal implant, chronic infusion of low-dose this compound demonstrated significant neuroprotective effects in RCS rats. nih.govarvojournals.org Key findings from these studies include the preservation of retinal structure and function.
Preservation of Retinal Structure: At 9 weeks of age, RCS rats treated with this compound showed a significantly greater thickness of the outer nuclear layer (ONL), which contains the cell bodies of photoreceptors. In eyes treated with 0.2 µ g/day of the compound, the ONL was 2.1 times thicker than in non-surgical controls and 3.4 times thicker than in eyes that received an inactive implant. nih.gov Similarly, another study found that the 0.2 µ g/day dose resulted in ONL cell counts that were 64.75% greater than untreated controls. arvojournals.org
Preservation of Retinal Function: The function of the retina, measured by electroretinography (ERG), was also preserved in the treated animals. While control groups showed an 80% reduction in ERG amplitudes by the end of the study, the this compound-treated groups demonstrated no statistically significant attenuation of ERG amplitudes. nih.govarvojournals.org
Anti-inflammatory Effects: The treatment also led to a significant reduction in the number of activated microglia in the retina, indicating a suppression of retinal neuroinflammation. nih.gov
These preclinical findings suggest that this compound may have a therapeutic role in managing human photoreceptor cell degenerations. nih.gov
Table 2: Neuroprotective Effects of this compound (FA) in RCS Rats
| Treatment Group | Outcome Measure | Result Compared to Control Groups |
|---|---|---|
| FA 0.2 µg/day | Outer Nuclear Layer (ONL) Thickness | 2.1 to 3.4 times greater. nih.gov |
| FA 0.5 µg/day | Outer Nuclear Layer (ONL) Thickness | 1.5 to 2.4 times higher. nih.gov |
| FA 0.2 µg/day | Outer Nuclear Layer (ONL) Cell Count | 64.75% greater than untreated controls. arvojournals.org |
| FA-Treated Groups | ERG Amplitudes | No significant attenuation; control groups showed 80% reduction. nih.gov |
| FA-Treated Groups | Activated Microglia | Significantly fewer in photoreceptor and outer debris zone layers. nih.gov |
This compound has been identified as a potential therapeutic agent to prevent chemotherapy-induced peripheral neuropathy (CIPN), a significant side effect of the cancer drug paclitaxel (B517696). nih.gov
In a mouse model of paclitaxel-induced peripheral neuropathy, the co-administration of this compound demonstrated significant protective effects. sci-hub.se The study revealed that this treatment completely prevented thermal hyperalgesia (an increased sensitivity to heat) and partially prevented the degeneration of distal unmyelinated axons, which are characteristic features of this type of neuropathy. sci-hub.se Importantly, further investigation confirmed that this compound does not interfere with the antitumor activity of paclitaxel in four different cancer cell lines, suggesting it could be a safe adjunctive therapy. nih.gov
The underlying mechanism for this neuroprotection has also been explored. A subsequent study showed that this compound enhances the anterograde trafficking of mitochondria within dorsal root ganglion (DRG) cells. nih.govacs.org Paclitaxel exposure alone leads to low mitochondrial mobility, but co-treatment with this compound restores this mobility, increasing the recruitment of mitochondria into the distal axons. nih.govacs.org This action is believed to be a key factor in protecting axons from the degenerative effects of paclitaxel. nih.gov
Bio-fermentation and Chemo-enzymatic Synthesis Research
The synthesis of complex steroid molecules like this compound has evolved to incorporate biotechnological methods to improve efficiency and stereoselectivity. An improved synthetic route for this compound has been developed that combines traditional chemical synthesis with a bio-fermentation step oup.comnih.govnih.gov. This chemo-enzymatic approach addresses some of the challenges faced in purely chemical syntheses, such as low yields and poor stereoselectivity in key steps like fluorination oup.com.
A critical aspect of the synthesis of this compound is the introduction of two fluorine atoms at the 6α and 9α positions. The stereoselectivity of the 6α-fluorination step has been found to be highly dependent on the substrate oup.comnih.gov. Through extensive screening of fluorinating and activation reagents, researchers have been able to achieve a high degree of stereoselectivity. The introduction of the 6α-fluorine was accomplished with an 85% yield and a remarkable 98.9% stereoselectivity oup.comnih.gov. This high level of control is crucial for the biological activity of the final compound.
The following table summarizes the key outcomes of the improved synthesis of this compound, highlighting the efficiency of the fluorination step.
| Synthesis Step | Reagents/Conditions | Yield | Stereoselectivity |
| 6α-Fluorination | Optimized fluorinating and activation reagents | 85% | 98.9% (6α-F) |
| 9α-Fluorination | Aqueous HF solution | 89% | Not specified |
| Overall Synthesis | 9 steps from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione | 38.5% | High |
This table highlights the improved efficiency and stereoselectivity in the synthesis of this compound.
Advanced Therapeutic Delivery Systems Research
Intravitreal Implant Systems Research
Intravitreal implants are designed to provide sustained, long-term delivery of fluocinolone (B42009) acetonide directly into the vitreous humor, thereby treating chronic inflammatory conditions of the posterior segment of the eye.
Sustained-Release Mechanisms and Kinetics
The core principle behind fluocinolone acetonide intravitreal implants is the controlled, continuous release of the drug over an extended period, which can be up to three years with a single implant. nih.govnih.gov This sustained release is achieved through non-bioerodable implant technology. For instance, the Retisert® implant releases this compound at an initial rate of approximately 0.6 μ g/day , which then settles to a steady-state release of 0.3–0.4 μ g/day for about 30 months. nih.gov Another implant, Iluvien®, is also designed for controlled, long-term release of this compound. nih.gov
The low aqueous solubility of this compound is a key property that facilitates this extended release from a compact polymer-based system. taylorandfrancis.com Pharmacokinetic studies in rabbits have demonstrated the long-term presence of the drug in ocular tissues. For an implant releasing 0.2 μ g/day , the elimination half-life in the vitreous was found to be 2,305 hours (approximately 96 days), with measurable drug levels still present in most ocular tissues after two years. nih.gov This pharmacokinetic profile is consistent with a concentration-limited, sustained-release mechanism. nih.gov
Table 1: Pharmacokinetic Parameters of 0.2 μg/day this compound Intravitreal Implant in Rabbit Ocular Tissues
| Ocular Tissue | Elimination Half-Life (T1/2) | Time to Approximate Steady State |
|---|---|---|
| Vitreous Humor | 2,305 hours (96 days) | 3 months |
| Choroid/RPE | > 2,000 hours (>83 days) | 3 months |
| Retina | > 2,000 hours (>83 days) | 3 months |
| Lens | > 2,000 hours (>83 days) | 3 months |
Data sourced from pharmacokinetic analyses in rabbits. nih.gov
Bioavailability in Ocular Compartments (Vitreous, Retina)
Following implantation, this compound distributes throughout the ocular compartments. Studies have measured its concentration in various tissues to understand its bioavailability at the target sites. In a study with rabbits, intravitreal implants led to mean vitreous levels ranging from 0.10 to 0.21 μg/mL. arvojournals.org Due to its lipophilic nature, it is hypothesized that this compound partitions into the retina. arvojournals.org
Further research has confirmed that the highest exposure to the drug occurs in the choroid/retinal pigment epithelium (RPE), followed by the lens and then the retina. nih.gov The placement of the implant within the vitreous cavity can also influence drug distribution. Implants placed in the posterior vitreous cavity resulted in higher concentrations of this compound in the posterior parts of the retina and choroid compared to implants placed anteriorly. arvojournals.org Conversely, anterior placement led to significantly higher drug levels in the lens. arvojournals.org
Table 2: this compound Concentration in Rabbit Ocular Tissues with Anterior vs. Posterior Implant Placement
| Ocular Tissue | Anterior Implant Concentration (ng/g) | Posterior Implant Concentration (ng/g) |
|---|---|---|
| Vitreous Humor | 192.9 - 221.0 | 76.7 - 102.4 |
| Posterior Retina | Lower than posterior placement | Higher than anterior placement |
| Posterior Choroid | Lower than posterior placement | Higher than anterior placement |
| Lens | Much higher than posterior placement | Much lower than anterior placement |
| Aqueous Humor | 1.2 - 6.1 | 1.2 - 6.1 |
Concentrations measured 2 to 4 weeks after implantation. arvojournals.org
Impact of Vitrectomy on Bioavailability and Efficacy
Vitrectomy, the surgical removal of the vitreous humor, can alter the pharmacokinetics of intravitreally administered drugs, often leading to faster clearance. nih.gov However, research suggests that the vitreoretinal pharmacokinetic profiles of the this compound implant are similar in both vitrectomized and non-vitrectomized eyes. nih.gov
Clinical studies have evaluated the efficacy of the implant in patients who have undergone vitrectomy. A retrospective, 3-year study compared outcomes in patients with diabetic macular edema who had a prior vitrectomy to those who had not. Over the 36-month follow-up, both groups showed improvements in visual acuity and reductions in central retinal thickness. nih.gov Specifically, by month 36, central retinal thickness was reduced to 300 µm or less in two-thirds of the eyes in both the vitrectomized and non-vitrectomized groups. nih.gov These findings suggest that the this compound implant is an effective treatment option for patients regardless of their vitrectomy status. nih.gov
Topical Delivery System Research
Research into topical delivery aims to develop formulations that can effectively deliver this compound to the target tissues, potentially including the posterior segment, with a non-invasive application.
Formulation Development for Enhanced Delivery
This compound is a BCS class II drug, characterized by low solubility, which can limit its efficacy in conventional topical formulations. researchgate.netjmpas.com To overcome this, researchers are investigating nanotechnology-based drug delivery systems. researchgate.net
Various advanced formulations have been developed and studied:
Nanoemulsions : These are isotropic systems of oil and water stabilized by surfactants. jmpas.com A topical nanoemulsion containing 0.01% this compound was formulated using various oils, surfactants, and co-surfactants, demonstrating promising characteristics for enhanced skin permeation. jmpas.com
Nanostructured Lipid Carriers (NLCs) : These carriers have been shown to prolong drug release. One study integrated this compound-containing NLCs into a gel with salicylic (B10762653) acid. This formulation demonstrated prolonged drug release over 24 hours, compared to a simple gel which released over 90% of the drug within seven hours. researchgate.net NLCs may also enhance the antipsoriatic activity of the drug by increasing its deposition in the dermal layers. mdpi.com
Microsponges : A study produced this compound-entrapped microporous microparticles (microsponges) using Eudragit RS 100. These were then incorporated into a gel. The microsponge formulation provided controlled release of the drug.
Nanofibrous Ocular Inserts for Retinal Delivery
A significant area of research is the development of nanofibrous ocular inserts for the topical delivery of this compound to the retina. nih.govresearchgate.nettandfonline.com This approach aims to overcome the poor availability of topically applied drugs to the posterior segment of the eye. nih.govtandfonline.com
In one study, this compound-loaded polycaprolactone (B3415563) (PCL) nanofibers were created using an electrospinning technique. nih.govresearchgate.net These preservative-free inserts were designed to be a controlled-release drug delivery system. nih.govresearchgate.nettandfonline.com
Key findings from this research include:
The nanofibers were sterile, smooth, and non-woven, exhibiting an extended drug release profile. nih.govresearchgate.net
Preclinical studies in rabbits showed that the nanofibrous inserts delivered therapeutic levels of the drug to the target site (retina) while minimizing systemic distribution. nih.govresearchgate.net
The controlled drug release, high retention, and slow degradation of the PCL nanofibers are considered critical for achieving the therapeutic goal in managing chronic ocular diseases. tandfonline.com
These results suggest that PCL nanofibers are a promising carrier for delivering this compound to the posterior eye segment, particularly the retinal epithelium. nih.govtandfonline.com
Research on Local versus Systemic Activity
Research into advanced therapeutic delivery systems for this compound is heavily focused on maximizing its local activity while minimizing systemic absorption. The inherent properties of this compound, such as its low aqueous solubility, make it a suitable candidate for formulations designed for extended local release. taylorandfrancis.comarvojournals.org The primary goal of these advanced systems is to concentrate the therapeutic effect at the target site, thereby reducing the potential for systemic side effects that can be associated with corticosteroids. qub.ac.uknih.gov
Studies consistently show that regardless of the administration route, the systemic absorption of this compound is typically minimal. drugbank.com Plasma concentrations are often below 0.1 ng/ml, indicating that the drug's distribution is very limited and its effects are predominantly local. drugbank.com Upon any minor systemic absorption, this compound is primarily metabolized by the liver. drugbank.com Advanced delivery platforms are being engineered to further enhance this localized effect.
Detailed Research Findings
Investigations into novel formulations have demonstrated significant progress in enhancing local drug retention and controlling release, thereby limiting systemic exposure.
Nanostructured Lipid Carriers (NLCs): One area of research involves the use of Nanostructured Lipid Carriers (NLCs). A study comparing a novel gel containing this compound-loaded NLCs (FSG) with a conventional plain this compound gel (PFSG) found that both formulations resulted in negligible systemic absorption in ex-vivo permeation tests. researchgate.net However, the NLC-based formulation (FSG) showed a significantly prolonged release of the drug and higher retention within the dermal layers of the skin compared to the conventional gel. researchgate.net Confocal laser scanning microscopy confirmed that the NLCs were confined to the epidermal and deep dermal layers, whereas the conventional formulation was largely restricted to the outer skin layer. researchgate.net Similarly, a separate study on co-loaded NLCs with this compound and acitretin (B1665447) confirmed minimal permeation of both drugs from the NLC gel in ex-vivo studies. nih.gov
| Formulation | Drug Release Profile | Systemic Absorption (Ex-vivo) | Dermal Retention |
|---|---|---|---|
| NLC-based Gel (FSG) | Prolonged release (> 24 hours) | Negligible | Significantly higher than PFSG |
| Conventional Gel (PFSG) | > 90% released within 7 hours | Negligible | Lower than FSG |
Liquid Crystal Nanoparticles (LCNs): Another advanced delivery system involves liquid crystal nanoparticles (LCNs). Research on an FA-LCN-based gel demonstrated its ability to increase drug deposition in the skin. Compared to a standard marketed formulation, the LCN gel delivered a significantly higher concentration of this compound into the skin, suggesting enhanced local availability and a reduced likelihood of systemic uptake. researchgate.netcolab.ws
| Formulation | Drug Deposition in Skin (µg/cm²) |
|---|---|
| FA-LCN 0.5% Gel | 3.08 ± 0.16 |
| FA-LCN 0.1% Gel | 2.12 ± 0.11 |
| Marketed Formulation | 1.01 ± 0.19 |
Nanotransfersomes: The development of nanotransfersomes has also been explored to improve the transdermal delivery of this compound. One study found that a nanotransfersomal formulation (FA-NTs) exhibited a transdermal flux that was 12.4 times higher than a simple this compound dispersion. researchgate.net This indicates a more efficient penetration into the skin layers, targeting the local site of inflammation more effectively. researchgate.net
| Formulation | Transdermal Flux (μg/cm²/h) | Fold Increase vs. Dispersion |
|---|---|---|
| Nanotransfersomes (FA-NTs) | 22.56 | 12.40 |
| FA Dispersion | 1.82 | - |
Intraocular Sustained-Delivery Devices: For ophthalmic applications, sustained-delivery devices have been developed to provide long-term, localized treatment. A study on a non-biodegradable intraocular device demonstrated that it could release this compound in a linear and reproducible manner for an extended period. arvojournals.org Vitreous drug levels remained relatively constant over a one-year period, and importantly, no drug was detected in the aqueous humor, confirming a highly localized activity within the posterior segment of the eye and an absence of broader intraocular or systemic distribution. arvojournals.org
| Parameter | Finding |
|---|---|
| In-vitro Release Rate (2 mg device) | 1.9 ± 0.25 µg/day |
| In-vitro Release Rate (15 mg device) | 2.2 ± 0.6 µg/day |
| In-vivo Vitreous Drug Levels (over 1 year) | 0.10–0.21 µg/ml |
| In-vivo Aqueous Humor Drug Levels | Not detected |
Collectively, this body of research underscores a clear trajectory in the development of this compound delivery systems: the refinement of formulations to maximize drug concentration and residence time at the site of application, thereby enhancing therapeutic outcomes while ensuring minimal entry into systemic circulation.
Investigational Areas and Research Gaps
Mechanisms of Neuroprotection in Peripheral Neuropathy
Fluocinolone (B42009) acetonide has been identified as a potential neuroprotective agent against chemotherapy-induced peripheral neuropathy (CIPN), particularly that induced by paclitaxel (B517696) (PIPN). Research into its mechanism of action has revealed that its protective effects are significantly linked to mitochondrial dynamics within sensory neurons. Paclitaxel is known to cause degeneration of peripheral nerves, and studies have shown that exposure to paclitaxel results in low mitochondrial mobility in dorsal root ganglion (DRG) cells.
The neuroprotective action of fluocinolone acetonide is not fully understood, but a primary mechanism appears to be the enhancement of mitochondrial transport. Co-treatment of DRG cells with this compound and paclitaxel has been shown to protect axons from degeneration. This is achieved by increasing the recruitment of mitochondria into the axon, which may help preserve sensory axons.
A key finding in the study of this compound's neuroprotective effects is its role in enhancing the anterograde trafficking of mitochondria. Anterograde transport refers to the movement of mitochondria from the cell body (soma) out to the distal axons. In the context of PIPN, paclitaxel exposure alone significantly impairs this process.
Studies utilizing specialized imaging techniques have demonstrated that co-treatment with this compound significantly enhances the movement of mitochondria from the proximal soma to the distal axons. This restored mitochondrial mobility is believed to be a crucial factor in preventing the axonal degeneration characteristic of PIPN. The increased population of mitochondria in distal axons following co-treatment suggests that this compound plays a direct role in protecting and mobilizing these organelles.
| Treatment Group | Effect on Mitochondrial Mobility | Effect on Anterograde Trafficking | Outcome for Axons |
|---|---|---|---|
| Control (Untreated) | Normal | Normal | Healthy |
| PTX Alone | Low / Impaired | Reduced | Degeneration |
| PTX + FA | Significantly Restored / Enhanced | Significantly Enhanced | Protected from Degeneration |
Potential in Atherosclerosis Treatment
Inflammation is a critical component in all stages of atherosclerosis, a condition characterized by the buildup of plaques in arteries. A key event in this process is the formation of "foam cells," which are macrophages that have accumulated large amounts of lipid. The potential of this compound in treating atherosclerosis has been explored for the first time, with research focusing on its ability to modulate foam cell formation and their inflammatory response.
In studies using human-derived foam cells, this compound was shown to be effective in preventing both lipid accumulation and inflammation. At specific concentrations, it improved the survival of macrophages and significantly reduced the accumulation of cholesteryl esters. Furthermore, the compound substantially decreased the secretion of key inflammatory cytokines, including CD14, M-CSF, MIP-3α, and TNF-α. When compared to dexamethasone (B1670325), a commonly studied glucocorticoid for atherosclerosis, this compound was found to be significantly more effective at reducing lipid accumulation at certain therapeutic concentrations.
| Parameter | Effect of FA | Effect of Dex | Reference |
|---|---|---|---|
| Foam Cell Survival | Improved at 0.1 and 1 µg/mL | Improved at 0.1 and 1 µg/mL | |
| Lipid (Cholesteryl Ester) Accumulation | Reduced; Significantly better than Dex at 1 and 10 µg/mL | Reduced | |
| Inflammatory Cytokine Secretion (CD14, M-CSF, MIP-3α, TNF-α) | Substantially reduced | Substantially reduced |
Further Elucidation of Cellular Mechanisms in Dental Pulp Regeneration
This compound is being investigated for its potential role in vital pulp therapy, which aims to maintain the vitality and function of inflamed dental pulp. Research has shown that the compound possesses both anti-inflammatory and osteo-/odonto-inductive effects on human dental pulp cells (DPCs). Inflammation, such as that induced by lipopolysaccharide (LPS), is known to suppress the natural mineralization and recovery process of injured dental pulp tissues.
Studies have demonstrated that this compound can partially restore this mineralization process in an inflammatory environment. The underlying mechanism for this dual effect involves the modulation of key cellular signaling pathways. It has an anti-inflammatory effect through the inhibition of the NF-κB pathway, while simultaneously activating the AP-1 pathway, which is involved in mineralization. Furthermore, at low, non-toxic concentrations, this compound has been found to stimulate the proliferation of DPCs and significantly increase the synthesis of extracellular matrix proteins, specifically fibronectin and type I collagen. These findings suggest that this compound could potentially be used to resolve inflammation and stimulate the healing and regenerative processes in dental pulp.
Research into Factors Influencing Treatment Response (e.g., Responder/Non-Responder Outcomes in Ocular Applications)
In ocular applications, such as the treatment of diabetic macular edema (DMO) and non-infectious uveitic macular edema with a this compound intravitreal implant, patient response can vary. Research has focused on identifying baseline clinical and anatomical factors that may predict treatment outcomes, thereby helping to distinguish potential responders from non-responders.
For patients with DMO, a better functional response (i.e., vision improvement) is associated with better visual acuity and lower macular thickness at baseline, as well as the integrity of the photoreceptor layers in the retina. Conversely, worse visual outcomes are linked to poorer baseline vision, a diagnosis of type 1 diabetes, and the absence of certain retinal layers. Anatomic outcomes also vary, with eyes having higher baseline central macular thickness (CMT) or tractional edema showing a worse response in terms of thickness reduction.
In the context of non-infectious uveitic macular edema, the strongest predictor for visual acuity after treatment is the patient's visual acuity before the implant was administered. Interestingly, for this condition, baseline optical coherence tomography (OCT) biomarkers did not show a significant correlation with the functional response.
| Ocular Condition | Factors Associated with Better Response | Factors Associated with Worse Response | Reference |
|---|---|---|---|
| Diabetic Macular Edema (DMO) | Functional (Vision): Better baseline visual acuity, lower baseline macular thickness, integrity of photoreceptor layers. | Functional (Vision): Worse baseline visual acuity, diagnosis of type 1 diabetes, absent ELM/EZ retinal layers. | |
| Anatomic (Thickness): Lower baseline central macular thickness. | Anatomic (Thickness): Higher baseline central macular thickness, presence of tractional edema. | ||
| Non-infectious Uveitic Macular Edema | Functional (Vision): Better baseline visual acuity. | Functional (Vision): Poorer baseline visual acuity. | |
| Anatomic (Thickness): Younger age at time of injection is associated with greater thickness reduction. | Anatomic (Thickness): Older age. |
Role in Cartilage Repair and Regenerative Approaches
Articular cartilage has a very limited capacity for self-repair, and damage can lead to degenerative joint diseases like osteoarthritis. Current research in cartilage regeneration focuses on strategies that combine cells, supportive scaffolds, and bioactive molecules to promote the formation of new, functional cartilage tissue. These approaches often aim to create an optimal microenvironment that encourages the differentiation of stem or progenitor cells into chondrocytes (cartilage cells) while reducing inflammation and matrix degradation.
While the anti-inflammatory properties of corticosteroids are well-established, the specific role of this compound in modern cartilage repair and regenerative strategies remains a significant research gap. The progression of cartilage destruction is often driven by inflammatory pathways. Therefore, the potent anti-inflammatory effects of this compound could theoretically be beneficial if incorporated into regenerative therapies. For instance, its inclusion in bioscaffolds or hydrogels could help modulate the local inflammatory environment of an injured joint, potentially improving the survival and chondrogenic differentiation of transplanted cells. However, direct studies investigating the efficacy and mechanisms of this compound within these specific regenerative contexts are needed to validate this potential application.
Adverse Mechanisms and Phototoxicity Research
Mechanisms of Ocular Hypertension and Glaucoma Development
The use of fluocinolone (B42009) acetonide, particularly in intraocular applications, has been linked to the development of ocular hypertension and secondary open-angle glaucoma. The primary mechanism is an increase in resistance to the outflow of aqueous humor from the eye.
Research indicates that glucocorticoids, including fluocinolone acetonide, induce significant changes in the trabecular meshwork (TM), a critical tissue for regulating aqueous humor outflow. Glucocorticoids are known to cause fibrotic changes within the TM, leading to an increased deposition of extracellular matrix (ECM) components. This accumulation of proteins such as fibronectin, elastin (B1584352), collagen, and glycosaminoglycans thickens the trabecular beams and narrows the intertrabecular spaces, thereby impeding the drainage of aqueous humor and elevating intraocular pressure (IOP) nih.gov.
The trabecular meshwork cells themselves possess glucocorticoid receptors. The activation of these receptors by corticosteroids like this compound can alter cellular behavior, leading to changes in the expression of genes that regulate the ECM. This results in both an increased synthesis of ECM components and a decreased activity of matrix metalloproteinases (MMPs), the enzymes responsible for breaking down the ECM mdpi.com. This imbalance contributes to the buildup of ECM material. Furthermore, studies have shown that glucocorticoids can upregulate the expression and activity of certain cell adhesion molecules, such as the αvβ3 integrin, which is a receptor for many ECM proteins. This can further modify cell-ECM interactions and contribute to the pathological changes in the TM nih.gov.
| Affected Component | Mechanism of Action | Consequence |
|---|---|---|
| Trabecular Meshwork (TM) Cells | Activation of glucocorticoid receptors leading to altered gene expression. | Increased production of extracellular matrix (ECM) proteins. |
| Extracellular Matrix (ECM) | Increased deposition of fibronectin, collagen, elastin, and glycosaminoglycans. Decreased activity of matrix metalloproteinases (MMPs). | Thickening of trabecular beams and narrowing of outflow channels. |
| Aqueous Humor Outflow | Increased resistance to drainage through the trabecular meshwork. | Elevation of Intraocular Pressure (IOP). |
Cataractogenesis Research
A well-documented adverse effect of prolonged corticosteroid use, including this compound, is the formation of posterior subcapsular cataracts (PSCs) droracle.ainih.gov. These opacities develop on the back surface of the lens and can significantly impair vision.
The pathogenesis of steroid-induced cataracts is multifactorial and not yet fully elucidated. A primary proposed mechanism involves the direct action of the glucocorticoid on the lens epithelial cells droracle.ainih.gov. These cells have glucocorticoid receptors, and their activation is thought to trigger a cascade of events leading to cataract formation. This includes alterations in the transcription of specific genes that regulate cellular processes like proliferation, differentiation, and apoptosis droracle.ainih.gov. The aberrant migration of these lens epithelial cells to the posterior pole of the lens is a key feature of PSC development nih.gov.
Another hypothesis suggests an indirect mechanism where corticosteroids alter the intraocular environment. This could involve changes in the levels of growth factors and cytokines within the aqueous humor, which are crucial for maintaining the normal homeostasis of the lens researchgate.net. Disruptions in this delicate balance could contribute to the pathological changes observed in steroid-induced cataracts. The formation of glucocorticoid-protein adducts within the lens has also been considered as a potential mechanism, although the evidence for this is not conclusive droracle.ai.
| Proposed Mechanism | Description |
|---|---|
| Direct Action on Lens Epithelial Cells | Activation of glucocorticoid receptors leads to altered gene transcription, affecting cell proliferation, differentiation, and migration, resulting in posterior subcapsular opacity. |
| Indirect Action via Intraocular Environment | Alteration of growth factors and cytokines in the aqueous humor, disrupting lens homeostasis and contributing to cataract formation. |
| Glucocorticoid-Protein Adduct Formation | Potential formation of complexes between the steroid and lens proteins, although evidence is inconclusive. |
Studies on Dermatological Adverse Effects
Topical application of this compound can lead to several adverse dermatological effects, primarily due to its impact on the structure and function of the skin.
One of the most common side effects of potent topical corticosteroids like this compound is skin atrophy, characterized by a thinning of the skin nih.gov. Histological studies have demonstrated that this compound can cause a significant decrease in epidermal thickness nih.gov.
The atrophogenic effects are largely attributed to the inhibition of collagen synthesis by fibroblasts in the dermis. Research has shown that treatment with this compound leads to a downregulation of genes involved in extracellular matrix organization nih.gov. Specifically, a notable decrease in the diameter of collagen fibrils has been observed following the application of this compound nih.gov. Studies on the molecular level have identified the downregulation of proteins involved in collagen synthesis and maturation. For example, a reduction in the expression of COL6A1 and COL6A2 has been noted, suggesting a long-term impact on collagen type VI nih.gov.
| Parameter | Effect of this compound | Supporting Evidence |
|---|---|---|
| Epidermal Thickness | Mean decrease of 30.5% in one study. | Histological findings. nih.gov |
| Collagen Fibril Diameter | Mean decrease ranging from 5.1% to 27.6% in a study. | Ultrastructural tissue analysis. nih.gov |
| Collagen Gene Expression | Downregulation of COL6A1 and COL6A2. | Proteomic and transcriptomic analyses. nih.gov |
The development of striae atrophicans, or stretch marks, is another recognized adverse effect of topical this compound nih.gov. The mechanism is believed to be related to the steroid's effect on the dermal connective tissue and matrix, rather than simply mechanical tension nih.gov. The inhibition of fibroblast activity and the subsequent reduction in collagen and elastin fibers weaken the dermal structure, making it more susceptible to tearing under stress, which manifests as striae.
Telangiectasia, the dilation of small blood vessels near the skin's surface, can also occur with the use of topical corticosteroids. While the exact mechanism is not fully detailed in the provided search results, it is generally understood that corticosteroids can affect the integrity of the vascular walls and the surrounding connective tissue. In some instances, the appearance of telangiectasias may become more noticeable after the resolution of hyperpigmentation, as the underlying vascular structures are no longer obscured westernpathologyinc.com.
Photoreactivity and Phototoxicity Mechanisms
This compound has been shown to be photoreactive, meaning it can be chemically altered by exposure to light, particularly ultraviolet (UV) radiation. This photoreactivity can lead to phototoxicity, where the light-induced chemical changes result in adverse skin reactions.
Studies have demonstrated that this compound is photolabile under both UV-A and UV-B light, with a more significant decomposition occurring under UV-B irradiation. In one study conducted in a phosphate (B84403) buffer, approximately 80% of this compound decomposed after exposure to 5 J/cm² of UV-B radiation, whereas only about 20% decomposed after exposure to 30 J/cm² of UV-A light.
The primary mechanism for the phototoxicity of this compound, particularly under UV-B light, involves the formation of radicals from the breakdown of the drug molecule. Under UV-A irradiation, the generation of reactive oxygen species (ROS) may play a more significant role. Both the parent drug and its photoproducts have been shown in in-vitro studies to cause photohemolysis (damage to red blood cells in the presence of light) and induce photodamage to proteins and lipids. One of the identified photoproducts, a 17-hydroperoxy derivative, has been found to be highly toxic even in the absence of light.
| UV Radiation Type | Decomposition Rate | Primary Phototoxicity Mechanism |
|---|---|---|
| UV-B | ~80% decomposition at 5 J/cm² | Formation of radicals from drug breakdown. |
| UV-A | ~20% decomposition at 30 J/cm² | Generation of reactive oxygen species (ROS). |
Systemic Side Effect Mechanisms Associated with Topical and Local Absorption
Topically applied this compound can be absorbed through the skin into the systemic circulation. drugs.comdrugbank.com The extent of this percutaneous absorption is influenced by factors such as the vehicle used in the formulation, the integrity of the epidermal barrier, and the use of occlusive dressings, which can increase penetration. drugs.comdrugbank.com While systemic absorption is generally minimal, sufficient amounts can be absorbed to produce systemic effects, especially when applied to large surface areas, for prolonged periods, or under occlusion. drugs.comnih.govfda.gov Children are more susceptible to systemic toxicity due to their larger skin surface area to body mass ratio. drugs.comnih.gov
One of the primary systemic side effects of absorbed corticosteroids is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govfda.gov The HPA axis is a critical feedback system that controls the production of cortisol, a naturally occurring corticosteroid. nih.govpharmaceutical-journal.com
The mechanism of suppression is as follows:
Exogenous corticosteroids like this compound, upon entering the bloodstream, mimic the action of endogenous cortisol. pharmaceutical-journal.compatsnap.com
This leads to a negative feedback effect on the hypothalamus and the anterior pituitary gland. nih.govpharmaceutical-journal.comoup.com
The hypothalamus reduces the secretion of Corticotropin-Releasing Hormone (CRH), and the pituitary gland reduces the secretion of Adrenocorticotropic Hormone (ACTH). nih.govpharmaceutical-journal.com
Since ACTH is the primary stimulus for cortisol production by the adrenal glands, the reduced ACTH levels lead to decreased cortisol secretion and, over time, can cause atrophy of the adrenal cortex. pharmaceutical-journal.com
This iatrogenic, or drug-induced, adrenal insufficiency renders the body unable to produce sufficient cortisol in response to stress if the topical corticosteroid is withdrawn abruptly. nih.govoup.com Manifestations of adrenal suppression can include linear growth retardation and delayed weight gain in children, as well as low plasma cortisol levels. drugs.comnih.gov
Systemic absorption of this compound can also lead to hyperglycemia (high blood sugar). drugs.comfda.gov Glucocorticoids influence glucose metabolism through several mechanisms at a molecular level. pharmrep.org
The key mechanisms contributing to hyperglycemia include:
In the Liver: Glucocorticoids stimulate gluconeogenesis, the process of producing glucose from non-carbohydrate sources, thereby increasing the amount of glucose released into the bloodstream. pharmrep.org
In Skeletal Muscle: They can interfere with insulin (B600854) signaling pathways, reducing glucose uptake by muscle cells. pharmrep.org
In Adipose Tissue (Fat): Glucocorticoids promote lipolysis (the breakdown of fats), which increases the level of free fatty acids in the blood. These fatty acids can further impair insulin-mediated glucose uptake in other tissues. pharmrep.org
In the Pancreas: They may directly inhibit the response of pancreatic beta cells to glucose, impairing insulin secretion. pharmrep.org
The combined effect of these actions is an increase in blood glucose levels, which can manifest as hyperglycemia and, in some cases, glucosuria (glucose in the urine). drugs.comnih.gov
Reactivation of Ocular Herpes Simplex
The use of corticosteroids in ophthalmology is a double-edged sword. While highly effective at controlling inflammation, their immunosuppressive properties can leave the eye vulnerable to opportunistic infections, including the reactivation of latent viruses. Research and clinical observations have highlighted a link between the administration of this compound and the recurrence of ocular herpes simplex.
The primary mechanism behind this reactivation is the localized suppression of the eye's immune surveillance. Corticosteroids, including this compound, inhibit T-cell activation and cytokine production, which are crucial for keeping the latent herpes simplex virus in check within the trigeminal ganglion. This disruption of the immune response can allow the virus to reactivate, travel down the ophthalmic nerve, and cause active infection in the eye. The inadvertent use of topical corticosteroids can cause a dendritic ulcer to enlarge into a "geographic ulcer" with an amoeboid shape ophthalmologytimes.com.
A comprehensive literature review and case series on viral retinitis following intraocular or periocular corticosteroid administration identified 30 cases of viral retinitis, with five caused by Herpes Simplex Virus (HSV) nih.govnih.gov. Among these, three cases were specifically linked to the placement of a 0.59-mg this compound implant nih.govnih.gov. The average time from the last corticosteroid administration to the onset of retinitis was 4.2 months nih.govnih.gov. This suggests that the sustained-release nature of the this compound implant may contribute to a prolonged period of immunosuppression, increasing the window of opportunity for viral reactivation.
One detailed case report documented the development of herpetic necrotizing retinitis in a 22-year-old male one year after receiving a this compound intravitreal implant for the treatment of idiopathic unilateral panuveitis researchgate.net. This case underscores the potential for severe, sight-threatening complications arising from the reactivation of HSV in the presence of this potent local immunosuppression. The diagnosis was confirmed by polymerase chain reaction (PCR) analysis of a vitreous sample, which detected Herpes Simplex Virus 2 DNA.
The following table summarizes the findings from the comprehensive review regarding cases of Herpes Simplex Virus reactivation following this compound implant administration.
| Number of Cases | Type of Corticosteroid | Causative Agent | Time to Onset of Retinitis | Underlying Condition |
| 3 | 0.59-mg this compound implant | Herpes Simplex Virus | Mean of 4.2 months (for all viral retinitis cases) | Uveitis |
It is important to note that contraindications for the this compound intravitreal implant include active or suspected ocular or periocular infections, including most viral diseases of the cornea and conjunctiva such as active epithelial herpes simplex keratitis (dendritic keratitis) ophthalmologytimes.com. This highlights the recognized risk of exacerbating or reactivating viral infections with this treatment.
The research strongly suggests that while this compound is a valuable therapeutic agent for managing chronic non-infectious uveitis, clinicians should remain vigilant for the potential reactivation of ocular herpes simplex, particularly in patients with a history of herpetic eye disease.
Drug Interaction Research
Modulation of Drug Metabolism by Cytochrome P450 System
Research into the drug interactions of fluocinolone (B42009) acetonide has identified the potential for modulation of its metabolism through the cytochrome P450 (CYP450) enzyme system. The CYP450 system is a critical family of enzymes primarily responsible for the metabolism of a vast array of drugs and other foreign substances in the body. nih.gov The activity of these enzymes can be either induced or inhibited by co-administered drugs, leading to significant alterations in drug metabolism and clearance. nih.gov
Certain medications, particularly those known to inhibit the CYP450 enzyme system, can impact the breakdown of fluocinolone acetonide. patsnap.com For instance, specific antifungal and antibiotic drugs have been noted to slow the metabolism of corticosteroids. patsnap.com This inhibition can lead to elevated plasma concentrations of this compound, thereby increasing the potential for systemic side effects. patsnap.com
Conversely, when this compound is co-administered with drugs that are substrates of the CYP450 system, it has been observed to influence their metabolism. For example, the metabolism of drugs such as abemaciclib (B560072) and acalabrutinib (B560132) can be increased when used in combination with this compound. drugbank.com This suggests that this compound may act as an inducer of the specific CYP450 isoenzymes responsible for the metabolism of these drugs. An increase in the metabolism of a co-administered drug can lead to its more rapid clearance from the body, potentially reducing its therapeutic efficacy.
Research on Pharmacokinetic Interactions Leading to Altered Serum Levels or Efficacy
Pharmacokinetic interactions involving this compound can lead to significant changes in its serum levels and, consequently, its therapeutic efficacy and safety profile. These interactions can occur through various mechanisms, including alterations in drug metabolism and excretion.
Several studies have documented instances where the metabolism of this compound is affected by other drugs. For example, the metabolism of this compound can be decreased when it is combined with amprenavir (B1666020) or amiodarone. drugbank.com This reduction in metabolism can lead to an accumulation of the drug in the body, potentially heightening its effects.
In addition to metabolic interactions, the excretion of this compound can also be modulated by other medications. A number of drugs have been found to decrease the excretion rate of this compound, which can result in a higher serum level. drugbank.com Examples of such drugs include ampicillin (B1664943) and amitriptyline. drugbank.com An elevated serum concentration of this compound may increase the risk of systemic corticosteroid effects.
The following table summarizes some of the known pharmacokinetic interactions of this compound:
| Interacting Drug | Effect on this compound | Consequence |
| Amprenavir | Decreased metabolism | Potential for increased serum levels |
| Amiodarone | Decreased metabolism | Potential for increased serum levels |
| Ampicillin | Decreased excretion rate | Higher serum level |
| Amitriptyline | Decreased excretion rate | Higher serum level |
Conversely, this compound can also impact the pharmacokinetics of other drugs. As noted previously, it can increase the metabolism of certain medications like abemaciclib and acalabrutinib, potentially reducing their effectiveness. drugbank.com
Immunosuppressive Drug Interactions
This compound, being a corticosteroid, possesses inherent immunosuppressive properties. When co-administered with other immunosuppressive drugs, these effects can be amplified, leading to a greater risk of infection and other complications. patsnap.com
Furthermore, the systemic effects of this compound can be enhanced when used in conjunction with oral corticosteroids like prednisone. patsnap.com This can increase the risk of systemic side effects, including adrenal suppression. patsnap.com The risk of systemic absorption and subsequent immunosuppressive effects is a consideration even with topical application of this compound, particularly when used over large surface areas, for prolonged periods, or under occlusive dressings. drugs.com
When considering the use of this compound in patients receiving other immunosuppressive therapies, it is crucial to weigh the potential for additive immunosuppression and the associated risks.
Q & A
Q. How can researchers enhance reproducibility when publishing this compound data?
- Methodological Guidance :
- Follow Beilstein Journal of Organic Chemistry guidelines:
- Provide raw data (e.g., HPLC chromatograms) in supplementary materials.
- Specify instrument calibration protocols and batch numbers for reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
